molecular formula C8H8Cl2 B11939966 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene CAS No. 86605-42-7

8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene

Cat. No.: B11939966
CAS No.: 86605-42-7
M. Wt: 175.05 g/mol
InChI Key: LKESAMUKDSQRSS-UHFFFAOYSA-N
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Description

8,8-Dichlorobicyclo[510]octa-2,4-diene is a unique organic compound with the molecular formula C8H8Cl2 It is characterized by its bicyclic structure, which includes two chlorine atoms attached to the eighth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene typically involves the chlorination of bicyclo[5.1.0]octa-2,4-diene. This process can be carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-chlorination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorine gas.

Chemical Reactions Analysis

Types of Reactions

8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Reagents: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Electrophiles: Such as bromine or hydrogen chloride for addition reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while addition reactions can lead to the formation of saturated bicyclic compounds.

Scientific Research Applications

8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene involves its interaction with various molecular targets. The chlorine atoms and the bicyclic structure allow it to participate in specific chemical reactions, which can modify the activity of enzymes or other proteins. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[5.1.0]octa-2,4-diene: The parent compound without the chlorine atoms.

    8-Chlorobicyclo[5.1.0]octa-2,4-diene: A similar compound with only one chlorine atom.

    Bicyclo[5.1.0]octa-2,4-diene derivatives: Various derivatives with different substituents.

Uniqueness

8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and potential applications. This dual chlorination provides distinct chemical properties that are not observed in its mono-chlorinated or non-chlorinated counterparts.

Properties

CAS No.

86605-42-7

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

IUPAC Name

8,8-dichlorobicyclo[5.1.0]octa-2,4-diene

InChI

InChI=1S/C8H8Cl2/c9-8(10)6-4-2-1-3-5-7(6)8/h1-4,6-7H,5H2

InChI Key

LKESAMUKDSQRSS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2C1C2(Cl)Cl

Origin of Product

United States

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